![molecular formula C3H5Cl4NS B14503886 N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine CAS No. 62984-13-8](/img/structure/B14503886.png)
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine is a chemical compound with the molecular formula C3H5Cl4NS It is characterized by the presence of a tetrachloroethyl group attached to a sulfanyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine typically involves the reaction of 1,1,2,2-tetrachloroethane with a suitable thiol, followed by the introduction of a methanamine group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler amines or thiols.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or thiols.
Aplicaciones Científicas De Investigación
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The tetrachloroethyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1,2,2-Tetrachloroethyl)sulfanyl]acetamide: Similar in structure but with an acetamide group instead of a methanamine group.
N-Chloro-N-(1,2,2,2-tetrachloroethyl)sulfonamide: Contains a sulfonamide group and a chloro substituent.
1,1,2,2-Tetrachloroethane: Lacks the sulfanyl and methanamine groups but shares the tetrachloroethyl moiety.
Uniqueness
N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine is unique due to the combination of its tetrachloroethyl, sulfanyl, and methanamine groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62984-13-8 |
|---|---|
Fórmula molecular |
C3H5Cl4NS |
Peso molecular |
229.0 g/mol |
Nombre IUPAC |
N-(1,1,2,2-tetrachloroethylsulfanyl)methanamine |
InChI |
InChI=1S/C3H5Cl4NS/c1-8-9-3(6,7)2(4)5/h2,8H,1H3 |
Clave InChI |
RPVRNNPYQLECIL-UHFFFAOYSA-N |
SMILES canónico |
CNSC(C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


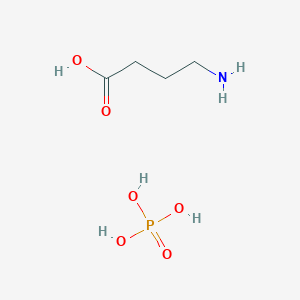
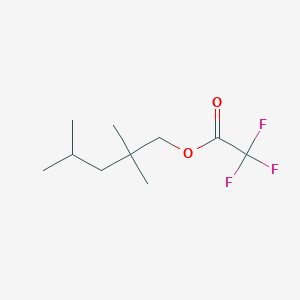

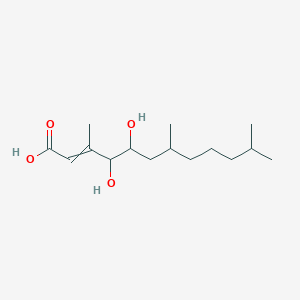

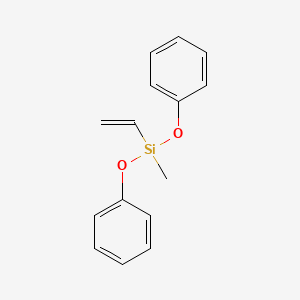
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
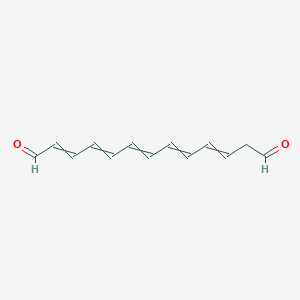
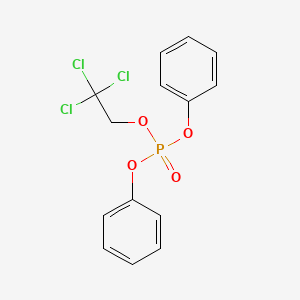
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)

![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)

